N-(3-Nitro-4-pyridinyl)-I(2)-alanine
Description
Background and Significance of Pyridyl-Substituted Amino Acid Derivatives in Chemical Biology and Medicinal Chemistry
Pyridyl-substituted amino acid derivatives represent a pivotal class of compounds in the fields of chemical biology and medicinal chemistry. The incorporation of a pyridine (B92270) ring into an amino acid scaffold introduces unique properties that can modulate biological activity. The pyridine moiety, a bioisostere of a phenyl group, can engage in hydrogen bonding and metal coordination, which can be crucial for molecular recognition at biological targets. These derivatives have been utilized in peptide synthesis to create novel peptides with constrained conformations or altered binding affinities. sigmaaldrich.com For instance, pyridyl-alanine residues have been incorporated into synthetic polypeptides to mimic the structure and chemical behavior of aromatic amino acids like phenylalanine and histidine. researchgate.net This structural analogy makes them valuable tools for probing protein structure and function.
Rationale for Investigating N-(3-Nitro-4-pyridinyl)-alanine as a Distinct Chemical Entity
The rationale for investigating N-(3-Nitro-4-pyridinyl)-alanine stems from the distinct chemical functionalities of its components. The N-linkage of an amino acid to a pyridinyl ring creates a specific topology that differs from side-chain substituted pyridyl amino acids. Furthermore, the presence of a nitro group on the pyridine ring is of particular interest. Nitroaromatic compounds are known to have significant applications in medicinal chemistry, including as bioreductive prodrugs that can be selectively activated in hypoxic environments, such as those found in solid tumors. mdpi.com The electron-withdrawing nature of the nitro group also significantly alters the electronic properties of the pyridine ring, which could influence its reactivity and intermolecular interactions.
Overview of Current Research Landscape Pertaining to Nitropyridinyl and N-Linked Alanine (B10760859) Structures
The current research landscape shows significant activity in the synthesis and application of both nitropyridinyl and N-linked alanine structures, though often as separate areas of focus. The synthesis of nitropyridines is a well-established field, with various methods available for their preparation, including three-component ring transformations. nih.gov These compounds are recognized as important building blocks in the synthesis of more complex, biologically active molecules. nih.gov For example, 1-methyl-3,5-dinitro-2-pyridone is a versatile substrate for creating functionalized nitropyridines. nih.gov
On the other hand, N-linked amino acid derivatives are explored for their roles in creating peptidomimetics and other bioactive molecules. For example, compounds like N-[4-(Methylamino)-3-nitrobenzoyl]-N-2-pyridinyl-β-alanine-d3 Ethyl Ester Hydrochloride have been synthesized and used in the preparation of thrombin inhibitors. pharmaffiliates.com This highlights the utility of the N-pyridinyl-β-alanine scaffold in designing enzyme inhibitors.
Unaddressed Research Questions and the Potential Contributions of Studying N-(3-Nitro-4-pyridinyl)-alanine
The study of N-(3-Nitro-4-pyridinyl)-alanine could address several unaddressed research questions. Primarily, the synthesis of this specific isomer, with the nitro group at the 3-position and the alanine linked at the 4-position of the pyridine ring, presents a synthetic challenge that, if overcome, could open new avenues for creating novel chemical libraries.
Key research questions include:
What are the most efficient synthetic routes to produce N-(3-Nitro-4-pyridinyl)-alanine with high purity and yield?
What are the precise physicochemical properties of this compound, such as its pKa, solubility, and electronic distribution?
Could the nitro-pyridinyl moiety serve as a bioreductive trigger for targeted drug release in hypoxic conditions?
What are the potential biological targets of this compound, given its structure as a hybrid of a signaling moiety (nitropyridine) and a biological building block (alanine)?
The potential contributions of studying this compound lie in its novelty and the possibility of uncovering new biological activities or chemical properties not present in more commonly studied isomers.
Illustrative Data Tables
The following tables present hypothetical data for N-(3-Nitro-4-pyridinyl)-alanine, based on the known properties of similar chemical structures. These are intended for illustrative purposes to guide potential future research.
Table 1: Predicted Physicochemical Properties of N-(3-Nitro-4-pyridinyl)-alanine
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₈H₈N₄O₄ | Based on chemical structure |
| Molecular Weight | 224.18 g/mol | Calculated from the molecular formula |
| XLogP3 | -0.5 | Estimated based on similar pyridyl-amino acid structures |
| Hydrogen Bond Donors | 2 | Counted from the structure (amine and carboxylic acid) |
| Hydrogen Bond Acceptors | 6 | Counted from the structure (nitro, pyridine N, carbonyl O) |
| pKa (acidic) | ~2.5 | Typical range for the alpha-carboxylic acid of an amino acid |
| pKa (basic) | ~4.0 | Estimated for the pyridyl nitrogen, reduced by the nitro group |
Table 2: Potential Biological Assays for N-(3-Nitro-4-pyridinyl)-alanine
| Assay Type | Rationale | Potential Outcome |
| Nitroreductase Activity Assay | To determine if the nitro group can be reduced by bacterial or human nitroreductases, relevant for prodrug applications. | Identification as a potential hypoxia-activated prodrug. |
| Kinase Inhibition Panel | The pyridinyl moiety is a common scaffold in kinase inhibitors. | Discovery of novel kinase inhibitory activity. |
| Antimicrobial Susceptibility Testing | Nitroaromatic compounds can exhibit antimicrobial properties. | Identification of potential antibacterial or antifungal activity. |
| Cytotoxicity Assays (Normoxia vs. Hypoxia) | To assess selective toxicity to cells in low-oxygen environments. | Validation of hypoxia-selective activation. |
Structure
3D Structure
Properties
CAS No. |
710349-42-1 |
|---|---|
Molecular Formula |
C8H9N3O4 |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
3-[(3-nitropyridin-4-yl)amino]propanoic acid |
InChI |
InChI=1S/C8H9N3O4/c12-8(13)2-4-10-6-1-3-9-5-7(6)11(14)15/h1,3,5H,2,4H2,(H,9,10)(H,12,13) |
InChI Key |
YANPNLIBNXPPJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1NCCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Preparation of N-(3-Nitro-4-pyridinyl)-I(2)-alanine
The principal strategy for constructing the this compound scaffold is the formation of a carbon-nitrogen bond between the pyridine (B92270) ring and the amino group of the alanine (B10760859) moiety. This is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction, where the electron-deficient nature of the 3-nitropyridine (B142982) ring facilitates the displacement of a leaving group at the 4-position by the nucleophilic nitrogen of the alanine derivative.
Synthesis of 3-Nitro-4-pyridinyl Halide or Related Activated Intermediates
The efficacy of the SNAr coupling step is highly dependent on the presence of a competent leaving group on the pyridine ring, typically a halide. 4-Chloro-3-nitropyridine (B21940) is a common and effective intermediate for this purpose.
The synthesis of 4-chloro-3-nitropyridine often commences with the nitration of a 4-pyridone precursor. For instance, 2,6-dimethyl-4-pyridone can be nitrated to yield 2,6-dimethyl-3-nitro-4-pyridone. prepchem.com Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), effectively converts the hydroxyl group into a chloro group, affording the activated 4-chloro-3-nitropyridine derivative. prepchem.comchemicalbook.com A general scheme for this transformation is presented below.
General Synthesis of 4-Chloro-3-nitropyridine
| Step | Starting Material | Reagents | Product | Typical Yield |
|---|---|---|---|---|
| 1. Nitration | 4-Hydroxypyridine | Mixed Acid (HNO₃/H₂SO₄) | 4-Hydroxy-3-nitropyridine | 95-98% google.com |
Alternative activated intermediates can also be synthesized. For example, pyridinium (B92312) salts, such as N-triflylpyridinium salts, can be attacked by nucleophiles, providing another route for functionalization. nih.gov
Preparation and Derivatization of I(2)-Alanine Building Blocks
The term "I(2)-alanine" suggests a specifically derivatized form of alanine. In the context of a versatile synthesis, this requires methods for preparing various alanine building blocks. Standard derivatizations include the protection of the carboxyl and amino groups to enhance solubility in organic solvents and to modulate reactivity. The tert-butyl ester of alanine is frequently used, as the bulky ester group can help prevent racemization at the chiral center during subsequent base-mediated reactions. cdnsciencepub.comresearchgate.net
Furthermore, the synthesis of β-substituted alanines, which could be represented by the "I(2)" notation, is a key area of amino acid chemistry. rsc.orgresearchgate.net A powerful method for creating such derivatives is the Michael addition of various nucleophiles to dehydroalanine (B155165) (ΔAla) derivatives. rsc.orgresearchgate.net This approach allows for the introduction of a wide range of functional groups at the β-position of the alanine scaffold.
Example of β-Substituted Alanine Synthesis via Michael Addition rsc.orgresearchgate.net
| Dehydroalanine Derivative | Nucleophile | Conditions | Product | Yield |
|---|---|---|---|---|
| Boc-ΔAla(N-Boc)-OMe | Pyrazole | K₂CO₃, MeCN, rt | β-(Pyrazol-1-yl)alanine derivative | >95% |
This methodology provides a flexible route to a library of alanine building blocks that can then be used in the coupling step.
Optimized N-Alkylation or N-Acylation Protocols for Conjugation
The conjugation of the 3-nitro-4-pyridinyl moiety with the alanine derivative is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing effect of the nitro group at the 3-position makes the 4-position of the pyridine ring highly electrophilic and susceptible to attack by the amino group of the alanine ester. cdnsciencepub.comntnu.no
The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The reaction conditions are typically mild, although heating may be required to drive the reaction to completion.
Catalyst Systems and Reaction Conditions for Enhanced Yield and Selectivity
While the SNAr reaction on activated substrates like 4-chloro-3-nitropyridine often proceeds without a catalyst, modern cross-coupling methods offer powerful alternatives. Transition metal-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination (palladium-catalyzed) and Ullmann condensation (copper-catalyzed), are highly effective for forming C-N bonds. cdnsciencepub.comthieme-connect.comacs.org
More recently, nickel-catalyzed systems have emerged as a cost-effective and efficient alternative for the N-arylation of amino acid esters. cdnsciencepub.comresearchgate.netscholaris.ca These reactions can couple a variety of (hetero)aryl chlorides, bromides, and tosylates with amino acid esters in high yields and with excellent retention of enantiomeric purity. cdnsciencepub.comresearchgate.net
Representative Catalytic Systems for N-Arylation of Alanine Esters
| Catalyst/Ligand | Aryl Halide/Triflate | Base | Solvent | Temperature | Yield | Ref. |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃ / BINAP | Aryl Bromide | NaOtBu | Toluene | 80-110 °C | 70-95% | researchgate.net |
| CuI / L-proline | Aryl Iodide | K₂CO₃ | DMSO | 90 °C | 80-92% | acs.org |
| (PAd-DalPhos)Ni(o-tolyl)Cl | Aryl Chloride | K₃PO₄ | Dioxane | 110 °C | 85-98% | cdnsciencepub.comresearchgate.net |
The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction and minimizing side reactions, particularly racemization of the chiral center.
Stereoselective Synthesis Approaches for Chiral Purity Control
Maintaining the stereochemical integrity of the alanine moiety is a critical challenge in the synthesis of this compound. The α-proton of the amino acid ester is acidic and can be removed by the base used in the coupling reaction, leading to racemization. cdnsciencepub.com
Strategies to mitigate this include using sterically bulky ester groups, such as tert-butyl esters, which can shield the α-proton from deprotonation. cdnsciencepub.comresearchgate.net Additionally, the use of milder bases and carefully controlled reaction temperatures can significantly reduce the extent of racemization. cdnsciencepub.com
Chiral Auxiliaries and Asymmetric Catalysis in Synthesis
For syntheses where the chiral center is not pre-existing or needs to be rigorously controlled, the use of chiral auxiliaries provides a powerful strategy. wikipedia.org A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For example, Evans' oxazolidinone auxiliaries or pseudoephedrine can be attached to a glycine (B1666218) precursor. nih.govresearchgate.net The resulting chiral enolate can then undergo diastereoselective alkylation or arylation, after which the auxiliary is cleaved to yield the enantiomerically pure amino acid derivative. nih.govresearchgate.net
Asymmetric catalysis offers a more atom-economical approach. rsc.orgresearchgate.netresearchgate.net In this strategy, a small amount of a chiral catalyst is used to generate the desired enantiomer. For instance, chiral aldehyde catalysts, often derived from BINOL, have been successfully employed for the direct asymmetric α-arylation and α-alkylation of N-unprotected amino acid esters. rsc.orgresearchgate.netresearchgate.netrsc.org These methods allow for the construction of α,α-disubstituted α-amino acids with high enantioselectivity. rsc.orgresearchgate.net
Enzymatic Resolution and Diastereomeric Salt Formation Techniques
The synthesis of N-(3-Nitro-4-pyridinyl)-L-alanine often results in a racemic mixture, necessitating resolution to isolate the desired L-enantiomer. Two primary techniques for this chiral separation are enzymatic resolution and diastereomeric salt formation.
Enzymatic Resolution: This technique leverages the stereoselectivity of enzymes to differentiate between the enantiomers. For amino acid derivatives, enzymes such as aminoacylases or proteases are commonly employed. In a typical process, the racemic N-acetylated precursor of N-(3-Nitro-4-pyridinyl)-alanine is subjected to an enzyme like L-aminoacylase. The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the D-enantiomer acetylated. The resulting mixture of the free L-amino acid and the N-acetylated D-amino acid can then be separated based on their different physical properties, such as solubility. For instance, chemoenzymatic preparations using enzymes like α-chymotrypsin have been effective for resolving pyridylalanine derivatives. researchgate.net Similarly, L-amino acid transaminases have been utilized for the resolution of various β-heterocyclic alanine derivatives. nih.gov
Diastereomeric Salt Formation: This classical resolution method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. researchgate.net For the acidic N-(3-Nitro-4-pyridinyl)-L-alanine, a chiral base such as (1R,2S)-2-amino-1,2-diphenylethanol could be employed as a resolving agent. researchgate.net The choice of solvent is critical in this process, as it can influence the solubility of the diastereomeric salts and, in some cases, even determine which enantiomer preferentially crystallizes. researchgate.net
| Technique | Principle | Typical Reagents/Enzymes | Separation Method |
| Enzymatic Resolution | Stereoselective enzymatic reaction | L-aminoacylase, α-chymotrypsin | Difference in physical properties (e.g., solubility) after reaction |
| Diastereomeric Salt Formation | Formation of diastereomers with different physical properties | Chiral amines or acids (e.g., (1R,2S)-2-amino-1,2-diphenylethanol) | Fractional crystallization |
Chemical Derivatization and Analog Generation Strategies
The structural framework of N-(3-Nitro-4-pyridinyl)-L-alanine offers multiple sites for chemical modification, enabling the generation of a diverse library of analogs for various research applications.
Functionalization of the Pyridine Ring Moiety
The pyridine ring is a key pharmacophore, and its functionalization can significantly impact the biological activity of the molecule. The nitro group on the pyridine ring is a versatile handle for further chemical transformations.
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants (e.g., SnCl₂). This resulting amino group can then be further derivatized through acylation, alkylation, or diazotization reactions to introduce a wide range of substituents. The use of nitroreductase enzymes also presents a biocatalytic route for this reduction. acs.org
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic aromatic substitution. Halogen atoms, if present on the ring, can be displaced by various nucleophiles like amines, thiols, or alkoxides, allowing for the introduction of diverse functional groups.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, can be employed to form new carbon-carbon or carbon-heteroatom bonds at specific positions on the pyridine ring, provided a suitable handle like a halogen atom is present.
Modifications at the Alanine Side Chain and Carboxyl/Amino Termini
The alanine portion of the molecule provides additional sites for modification at the amino and carboxyl termini, as well as the side chain.
Amino Terminus: The primary amino group can be acylated with various carboxylic acids or sulfonyl chlorides to form amides or sulfonamides, respectively. It can also be alkylated or used in reductive amination reactions to introduce alkyl substituents. For peptide synthesis, the amino group is typically protected with protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). medchemexpress.com
Carboxyl Terminus: The carboxylic acid group can be converted to esters, amides, or acid chlorides. Esterification can be achieved by reaction with alcohols under acidic conditions, while amide formation is typically carried out using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Alanine Side Chain: While the methyl group of the alanine side chain is generally less reactive, modifications can be envisioned through radical halogenation followed by nucleophilic substitution, although this might require harsh conditions and could lack selectivity.
Introduction of Reporter Tags or Probes for Biological Applications
To study the biological interactions and localization of N-(3-Nitro-4-pyridinyl)-L-alanine, various reporter tags or probes can be incorporated into its structure.
Fluorescent Tags: Fluorophores such as fluorescein, rhodamine, or BODIPY can be attached to the molecule, typically at the amino or carboxyl terminus, through the formation of a stable amide or ester linkage. This allows for the visualization of the compound in biological systems using fluorescence microscopy.
Biotinylation: The introduction of a biotin (B1667282) moiety allows for the detection and purification of the compound and its binding partners through the high-affinity interaction between biotin and streptavidin.
Radioisotopic Labeling: Incorporation of radioisotopes like ³H, ¹⁴C, or ¹²⁵I can be achieved through synthetic procedures using radiolabeled precursors. This enables quantitative analysis of the compound's distribution and metabolism in biological systems.
Photoaffinity Probes: Functional groups such as azides or diazirines can be incorporated to create photoaffinity probes. Upon photoactivation, these probes form reactive species that can covalently bind to interacting biomolecules, allowing for the identification of binding partners.
| Modification Site | Type of Modification | Examples of Reagents/Reactions | Purpose |
| Pyridine Ring (Nitro Group) | Reduction | H₂/Pd-C, SnCl₂, Nitroreductase | Introduction of an amino group for further derivatization |
| Amino Terminus | Acylation, Alkylation, Protection | Acid chlorides, Alkyl halides, Boc-anhydride | Analog synthesis, Peptide synthesis |
| Carboxyl Terminus | Esterification, Amidation | Alcohols/H⁺, Amines/DCC | Prodrug synthesis, Analog synthesis |
| Introduction of Tags | Fluorescent Labeling, Biotinylation | Fluorescein-NHS ester, Biotin-NHS ester | Biological imaging, Affinity purification |
Green Chemistry Principles in Synthetic Route Design and Optimization
The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic routes for N-(3-Nitro-4-pyridinyl)-L-alanine. researchgate.net
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. edu.krd For instance, catalytic reactions are generally more atom-economical than stoichiometric reactions. edu.krd
Use of Safer Solvents and Reagents: The use of hazardous solvents and reagents should be minimized or replaced with safer alternatives. rasayanjournal.co.in For example, aqueous reaction media or ionic liquids can sometimes replace volatile organic solvents. rasayanjournal.co.in
Energy Efficiency: Synthetic methods should be designed to be energy-efficient. This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating. rasayanjournal.co.in
Use of Renewable Feedstocks: Exploring the use of renewable starting materials can reduce the environmental footprint of the synthesis. atiner.gr
Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents. edu.krd Biocatalysis, using enzymes for specific transformations, offers a highly selective and environmentally friendly approach. nih.gov For example, the use of nitroreductases for the reduction of the nitro group is a green alternative to heavy metal reductants. acs.org
Advanced Spectroscopic and Analytical Characterization Methodologies
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. A suite of one-dimensional and two-dimensional NMR experiments would be required to fully assign the proton and carbon signals and to confirm the covalent structure of N-(3-Nitro-4-pyridinyl)-L-alanine.
Proton (¹H) and Carbon-¹³ (¹³C) NMR for Core Structure Confirmation
¹H NMR spectroscopy would provide initial information on the number and types of protons present in the molecule, their chemical environment, and their scalar (J) couplings to neighboring protons. The expected ¹H NMR spectrum of N-(3-Nitro-4-pyridinyl)-L-alanine would feature distinct signals for the protons of the alanine (B10760859) moiety and the nitropyridinyl group.
¹³C NMR spectroscopy , often acquired with proton decoupling, would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their hybridization and electronic environment (e.g., aromatic, aliphatic, carbonyl).
Anticipated NMR Data (Illustrative)
| Atom Position | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |
| Alanine-α-CH | ~4.0-4.5 | ~50-60 |
| Alanine-β-CH₃ | ~1.5-1.7 | ~15-20 |
| Alanine-COOH | Not directly observed in ¹³C | ~170-180 |
| Pyridinyl-H2 | ~8.5-9.0 | ~150-160 |
| Pyridinyl-H5 | ~7.0-7.5 | ~110-120 |
| Pyridinyl-H6 | ~8.0-8.5 | ~140-150 |
| Pyridinyl-C3 | - | ~145-155 |
| Pyridinyl-C4 | - | ~155-165 |
| Note: This table is illustrative and based on typical chemical shifts for similar structural motifs. Actual experimental values may vary. |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To establish the precise connectivity of atoms within the molecule, a series of two-dimensional NMR experiments would be crucial.
Correlation SpectroscopY (COSY): This experiment would reveal proton-proton (¹H-¹H) spin-spin couplings, allowing for the identification of adjacent protons. For instance, a cross-peak between the α-proton and the β-protons of the alanine residue would confirm their connectivity. science.govsdsu.edu
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. hmdb.caresearchgate.net This would definitively assign the proton signals to their corresponding carbon atoms, such as linking the alanine α-proton to the α-carbon.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range correlations between protons and carbons (typically over two to three bonds). science.govsdsu.edu This is critical for connecting the different fragments of the molecule. For example, an HMBC correlation from the N-H proton of the alanine moiety to the C4 carbon of the pyridinyl ring would confirm the point of attachment.
Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY experiments identify protons that are close in space, providing information about the three-dimensional structure and stereochemistry of the molecule. science.govresearchgate.net Correlations between protons on the alanine and pyridinyl moieties could reveal preferred conformations.
Utilization of High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragment Analysis
HRMS is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z).
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like N-(3-Nitro-4-pyridinyl)-L-alanine, often producing protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. creative-proteomics.comnih.govMatrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization method that could be employed, particularly for analyzing the solid-state sample. creative-proteomics.comresearchgate.net The choice between ESI and MALDI would depend on the specific sample properties and the desired information.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. researchgate.netmdpi.com For N-(3-Nitro-4-pyridinyl)-L-alanine, characteristic fragmentation patterns would be expected, such as the loss of the nitro group (-NO₂), the carboxylic acid group (-COOH), or cleavage of the bond between the alanine and pyridinyl moieties. nih.govnih.govnih.gov Analysis of these fragmentation pathways would further corroborate the proposed structure.
Anticipated HRMS Data (Illustrative)
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | C₈H₁₀N₃O₄⁺ | To be determined |
| [M-H]⁻ | C₈H₈N₃O₄⁻ | To be determined |
| Note: The calculated m/z is based on the molecular formula C₈H₉N₃O₄. |
X-ray Crystallography for Definitive Solid-State Three-Dimensional Structural Analysis
Single-Crystal Growth Techniques and Crystallization Screening
The definitive determination of a molecule's three-dimensional structure is achieved through single-crystal X-ray diffraction (SCXRD). nih.govpan.pl A prerequisite for this powerful technique is the availability of high-quality single crystals. For an organic molecule like N-(3-Nitro-4-pyridinyl)-I(2)-alanine, obtaining such crystals can be a meticulous process involving systematic screening of various crystallization conditions. researchgate.net
Commonly employed single-crystal growth techniques for N-aryl amino acids and related organic compounds include:
Slow Evaporation: This is the most straightforward method, where the compound is dissolved in a suitable solvent or solvent mixture to near-saturation. The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks. As the solvent evaporates, the solution becomes supersaturated, promoting the formation of well-ordered crystals. researchgate.net
Vapor Diffusion: This technique involves two chambers. The inner chamber contains a concentrated solution of the compound, and the outer chamber contains a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the inner chamber, reducing the solubility of the compound and inducing crystallization.
Liquid-Liquid Diffusion: A layered approach where a solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.
Cooling: For compounds whose solubility is highly dependent on temperature, a saturated solution can be prepared at an elevated temperature and then slowly cooled. This reduction in temperature decreases solubility, leading to crystallization.
Crystallization Screening is a high-throughput approach to efficiently explore a wide range of conditions to identify those conducive to crystal growth. This process typically involves varying parameters such as:
| Parameter | Description | Examples |
| Solvent System | The choice of solvent is critical as it affects solubility and molecular interactions. | Single solvents (e.g., ethanol (B145695), acetone, ethyl acetate) and binary or tertiary solvent mixtures are tested. |
| Precipitant | An agent that reduces the solubility of the compound. | Anti-solvents, salts, or polymers can be used. |
| Concentration | The initial concentration of the compound influences the rate of nucleation and crystal growth. | A range of concentrations from dilute to highly concentrated is screened. |
| Temperature | Affects both solubility and the kinetics of crystallization. | Screens are often run at different constant temperatures (e.g., 4°C, room temperature). |
| pH | For ionizable compounds like amino acids, pH can drastically alter solubility and intermolecular interactions. | Buffers are used to screen a range of pH values. |
A systematic screening approach, often automated, allows for the rapid identification of promising conditions for growing diffraction-quality single crystals of this compound. researchgate.net
Determination of Crystal Packing and Intermolecular Interactions
Once a suitable single crystal is obtained, SCXRD analysis provides precise atomic coordinates, allowing for a detailed examination of the crystal packing and the network of intermolecular interactions that stabilize the solid-state structure. nih.govnih.gov For this compound, several types of interactions are expected to govern its crystal architecture. ias.ac.in
Hydrogen Bonding: As a derivative of alanine, the molecule possesses both hydrogen bond donors (the N-H group of the secondary amine and the O-H of the carboxylic acid) and acceptors (the carboxylic carbonyl oxygen, the nitrogen atom of the pyridine (B92270) ring, and the oxygen atoms of the nitro group). A robust network of hydrogen bonds, such as N-H···O, O-H···N, and potentially weaker C-H···O interactions, is anticipated to be a dominant feature in the crystal packing. nih.govresearchgate.net In amino acid crystals, these interactions often lead to the formation of characteristic sheets or layered structures. researchgate.net
π-π Stacking: The electron-deficient 3-nitropyridine (B142982) ring is prone to engaging in π-π stacking interactions with adjacent rings. These interactions, where the aromatic rings are arranged in a parallel or slipped-parallel fashion, are a significant cohesive force in the crystals of many aromatic and heteroaromatic compounds. rsc.orgresearchgate.net The presence of the electron-withdrawing nitro group can influence the nature and geometry of these stacking interactions.
Analysis of the crystal structure of analogous compounds, such as 2-amino-5-nitropyridine, reveals the interplay of strong hydrogen bonds and significant dispersion-driven stacking interactions that dictate the final packing arrangement. rsc.org A similar combination of forces would be expected to define the supramolecular assembly of this compound in the solid state.
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is an indispensable tool for confirming the presence of key functional groups and probing the conformational state of a molecule. nih.govnih.govumich.edu
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a unique "fingerprint" of the compound. For this compound, characteristic absorption bands are expected for its constituent parts. okstate.edunih.gov
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Nitro Group (NO₂) nih.gov | Asymmetric Stretching | 1530 - 1560 |
| Symmetric Stretching | 1345 - 1365 | |
| Carboxylic Acid (COOH) | O-H Stretching | 2500 - 3300 (broad) |
| C=O Stretching | 1700 - 1725 | |
| Pyridine Ring aps.org | C=C and C=N Stretching | 1400 - 1600 |
| Ring Breathing Modes | ~1000 | |
| Secondary Amine (N-H) | N-H Stretching | 3300 - 3500 |
| Alanine Moiety | Aliphatic C-H Stretching | 2850 - 3000 |
Note: The exact positions of these bands can be influenced by the molecular environment, such as hydrogen bonding in the solid state. researchgate.netresearchgate.net
Raman Spectroscopy
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be highly effective for characterizing the vibrations of the nitropyridine ring and the carbon backbone. aps.org
Key expected Raman signals include:
Symmetric NO₂ Stretch: This vibration typically gives a strong and sharp signal in the Raman spectrum, often around 1350 cm⁻¹. psu.edu
Pyridine Ring Modes: The ring breathing and stretching modes of the pyridine ring are usually Raman-active and provide structural information. aps.org For instance, characteristic ring modes for pyridine itself appear around 1000-1030 cm⁻¹.
Aromatic C-H Vibrations: These vibrations also give rise to distinct Raman signals.
Comparing the FTIR and Raman spectra provides a more complete vibrational analysis, as some modes may be strong in one technique and weak or absent in the other, according to the principles of mutual exclusion for centrosymmetric molecules and general differences in selection rules for non-centrosymmetric ones. nih.govnih.gov
Advanced Chromatographic Techniques for Purity Assessment and Isomeric Separation
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of pharmaceutical compounds. Given that this compound is a chiral molecule, derived from L-alanine, methods are required to separate it from its potential D-enantiomer. This is crucial as enantiomers can have vastly different biological activities. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the standard method for this purpose. chromatographytoday.comchromatographytoday.com
The separation of enantiomers on a CSP is based on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times and, thus, separation. nih.govnih.gov
A variety of CSPs are commercially available and have proven effective for the separation of N-aryl and N-protected amino acids: mdpi.comsigmaaldrich.comsigmaaldrich.com
| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Principle of Separation |
| Polysaccharide-based | Amylose or cellulose (B213188) derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Relies on a combination of hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the polysaccharide structure. |
| Macrocyclic Glycopeptide | Teicoplanin (e.g., CHIROBIOTIC T) sigmaaldrich.com | Offers multiple interaction modes including ionic, hydrogen bonding, and hydrophobic interactions, making it highly versatile for underivatized amino acids. chromatographytoday.com |
| Pirkle-type (Brush-type) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Based primarily on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the π-acidic/π-basic CSP. |
| Crown Ether-based | Chiral 18-crown-6 (B118740) ether | Specifically designed for the separation of primary amines, forming inclusion complexes with the protonated amino group. |
For an N-aryl amino acid like this compound, polysaccharide and macrocyclic glycopeptide CSPs would be primary candidates for method development. The mobile phase, typically a mixture of an organic solvent (like ethanol or isopropanol) and a non-polar modifier (like hexane) in normal-phase mode, or acetonitrile/methanol and aqueous buffers in reversed-phase or polar organic modes, would be systematically optimized to achieve baseline separation of the enantiomers. nih.govsigmaaldrich.com This allows for the precise determination of the enantiomeric purity of the synthesized compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, this compound, like other amino acids, is a polar and non-volatile molecule, making it unsuitable for direct GC-MS analysis. sigmaaldrich.comthermofisher.com To overcome this limitation, a chemical derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.comnih.gov
The derivatization process for a compound like this compound would target the active hydrogens on the amino and carboxyl functional groups. sigmaaldrich.com Common derivatization techniques for amino acids include silylation and acylation.
Silylation: Silylation reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), are frequently used to derivatize amino acids. thermofisher.comnih.gov These reagents replace the active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. The resulting derivatives are significantly more volatile and suitable for GC-MS analysis. sigmaaldrich.com For instance, a study on various amino acids demonstrated that MTBSTFA produced stable derivatives with characteristic fragments, allowing for clear identification by mass spectrometry. sigmaaldrich.com
Acylation: Acylation, often followed by esterification, is another common derivatization strategy. Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) can be used in combination with an alcohol to form N-pentafluoropropionyl esters of the amino acid. nih.gov These derivatives are also volatile and exhibit good chromatographic properties.
Hypothetical GC-MS Analysis of Derivatized this compound:
Once derivatized, the sample would be injected into the gas chromatograph. The separation of the derivative would occur on a capillary column, likely a non-polar or medium-polarity column such as one with a 5% phenyl methylpolysiloxane stationary phase. thermofisher.com The temperature of the GC oven would be programmed to ramp up, allowing for the elution of the derivatized compound at a specific retention time.
Upon elution from the GC column, the derivative would enter the mass spectrometer. In the ion source, it would be ionized, typically by electron ionization (EI). The resulting molecular ion and its fragment ions would be separated by the mass analyzer based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the compound, which allows for its identification.
For a TBDMS derivative of an amino acid, characteristic fragments often correspond to the loss of a methyl group (M-15), a tert-butyl group (M-57), or other specific fragments from the derivatizing group and the original molecule. sigmaaldrich.com
Anticipated Research Findings and Data:
Specific research findings for this compound are not available. However, a hypothetical study would likely involve comparing different derivatization methods to find the one that provides the best sensitivity, reproducibility, and chromatographic peak shape for this particular compound. nih.gov The retention time and mass spectrum of the chosen derivative would be determined and documented.
A data table from such a hypothetical study might look as follows, though the values are purely illustrative due to the lack of actual experimental data.
| Derivative Type | Retention Time (min) | Key Mass Fragments (m/z) |
| TBDMS-derivative | 15.8 | M-57, [specific fragments related to the nitropyridinyl-alanine structure] |
| PFP-ester derivative | 12.3 | [Characteristic fragmentation pattern] |
It is important to reiterate that the above table is a hypothetical representation and is not based on experimental results for this compound.
Information regarding the specific chemical compound “this compound” is not available in the public domain based on the conducted search.
Therefore, it is not possible to provide the requested detailed article structured around the provided outline, as no research findings, data tables, or any other scientifically accurate information for this particular compound could be retrieved. The subsequent sections on quantum chemical calculations, molecular dynamics simulations, and molecular docking studies cannot be addressed due to the absence of relevant scientific literature.
Computational and Theoretical Investigations
Molecular Docking Studies for Predictive Binding to Known Biomolecular Targets
Virtual Screening and Lead Optimization Strategies
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a biological target, typically a protein or enzyme. nih.govnih.gov Should N-(3-Nitro-4-pyridinyl)-L-alanine be part of such a library, it could be identified as a "hit" compound against a specific therapeutic target. The process involves docking the three-dimensional structure of the compound into the binding site of the target protein and estimating the strength of the interaction using scoring functions.
Once a hit like N-(3-Nitro-4-pyridinyl)-L-alanine is identified, lead optimization strategies are employed to refine its chemical structure. nih.govbiobide.com This process aims to enhance desired properties such as potency, selectivity, and pharmacokinetic profiles while minimizing potential toxicity. biobide.com3biotech.com Computational approaches guide this phase by predicting how structural modifications to the parent molecule would affect its interaction with the target. For N-(3-Nitro-4-pyridinyl)-L-alanine, this might involve:
Modifying the nitro group: Replacing the nitro group with other electron-withdrawing or hydrogen-bonding moieties to improve binding affinity or reduce potential metabolic liabilities.
Altering the alanine (B10760859) side chain: Substituting the methyl group to explore additional interactions within the target's binding pocket.
Changing the substitution pattern on the pyridine (B92270) ring: Moving the nitro group or the alanine linkage to different positions to optimize the geometry of binding.
These structural adjustments are systematically evaluated in silico to prioritize the synthesis of new analogues with the highest probability of success, thereby streamlining the path from an initial hit to a viable drug candidate. nih.gov
Assessment of Binding Affinities and Interaction Hotspots
Following the identification of a potential interaction between N-(3-Nitro-4-pyridinyl)-L-alanine and a biological target, more rigorous computational methods are used to quantify the binding affinity and identify key interactions. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can provide more accurate estimates of the binding free energy (ΔG), which is a measure of how tightly the compound binds to its target.
Identifying interaction hotspots—specific amino acid residues within the target's binding site that contribute most significantly to the binding energy—is crucial for understanding the mechanism of action. nih.gov A common computational method for this is in silico alanine scanning. nih.gov In this approach, key residues interacting with N-(3-Nitro-4-pyridinyl)-L-alanine are computationally mutated to alanine, and the change in binding free energy (ΔΔG) is calculated. nih.gov A large positive ΔΔG value upon mutation indicates that the original residue is critical for the interaction.
For N-(3-Nitro-4-pyridinyl)-L-alanine, such an analysis might reveal key interactions, as shown in the hypothetical table below.
| Interacting Residue | Potential Interaction Type with N-(3-Nitro-4-pyridinyl)-L-alanine | Hypothetical ΔΔG (kcal/mol) upon mutation to Alanine | Implication |
| Asp189 | Salt bridge with the pyridinyl nitrogen | 4.5 | Critical for anchoring the ligand in the binding pocket. |
| Tyr228 | π-π stacking with the pyridine ring | 3.2 | Important for stabilizing the ligand's orientation. |
| Gln192 | Hydrogen bond with the nitro group | 2.8 | Contributes significantly to binding affinity. |
| Val150 | Hydrophobic interaction with the alanine methyl group | 1.5 | Contributes to overall binding specificity. |
This table is illustrative and contains hypothetical data.
This detailed understanding of the interaction landscape allows for more rational drug design, where modifications are specifically aimed at enhancing interactions with these identified hotspots.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Mechanistic Biological Effects
Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, saving time and resources. mdpi.com
To build a QSAR model for analogues of N-(3-Nitro-4-pyridinyl)-L-alanine, a dataset of structurally similar compounds with experimentally measured biological activities (e.g., IC50 values) is required. For each compound, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors can encode various aspects of the molecular structure, such as:
Electronic properties: Dipole moment, partial charges (reflecting the influence of the nitro group).
Steric properties: Molecular volume, surface area.
Hydrophobic properties: LogP (partition coefficient).
Topological properties: Connectivity indices.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that links these descriptors to the observed biological activity. u-strasbg.fr
A hypothetical QSAR model for a series of N-(3-Nitro-4-pyridinyl)-L-alanine analogues might look like: Log(1/IC50) = 0.75 * ClogP - 0.21 * (Molecular_Volume) + 1.5 * (H-bond_Donors) + 2.1
This model would suggest that higher hydrophobicity (ClogP) and more hydrogen bond donors increase the biological activity, while a larger molecular volume is detrimental. Such models are invaluable for predicting the activity of novel analogues and for understanding the mechanistic basis of their biological effects.
Elucidation of Reaction Mechanisms and Transition States via Computational Pathways
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including those involved in the synthesis, metabolism, or covalent inhibition by a compound like N-(3-Nitro-4-pyridinyl)-L-alanine. Using quantum mechanics methods, such as Density Functional Theory (DFT), researchers can map out the entire energy landscape of a proposed reaction pathway.
This involves locating the structures of reactants, intermediates, and products, as well as the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's feasibility and kinetics. The calculated energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate.
For instance, computational studies could be used to investigate the potential metabolic pathways of N-(3-Nitro-4-pyridinyl)-L-alanine, such as the reduction of the nitro group, which is a common metabolic transformation. By calculating the activation energies for different potential reactions, the most likely metabolic products can be predicted.
| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Implication |
| Nitro group reduction (Step 1) | DFT (B3LYP/6-31G) | 18.5 | A plausible metabolic pathway with a moderate energy barrier. |
| Pyridine ring oxidation | DFT (B3LYP/6-31G) | 35.2 | An unlikely metabolic pathway due to a high energy barrier. |
| Carboxylic acid conjugation | DFT (B3LYP/6-31G*) | 12.1 | A highly probable metabolic conjugation reaction. |
This table is illustrative and contains hypothetical data.
Molecular Interactions and Mechanistic Biological Studies in Vitro and Cellular Level
Elucidation of Cellular Uptake, Localization, and Metabolism Pathways
Intracellular Distribution and Organelle Specificity:Once inside the cell, the compound's localization is key to its function. This part of the study was designed to identify the specific organelles or cellular compartments where the compound accumulates.
Unfortunately, no peer-reviewed articles, database entries, or other scientific resources could be found that specifically address these aspects of N-(3-Nitro-4-pyridinyl)-L-alanine. While research exists for structurally related compounds, such as other pyridine (B92270) derivatives or nitro-containing molecules, the strict focus on the specified compound precludes the inclusion of such data.
This lack of information highlights a significant gap in the current scientific knowledge base. The synthesis and biological evaluation of N-(3-Nitro-4-pyridinyl)-L-alanine have not been reported in the accessible literature, leaving its potential pharmacological or biological activities entirely unexplored. Future research would be necessary to generate the data required to populate the outlined sections.
Based on a comprehensive search of available scientific literature, there is currently no specific research published on the chemical compound “N-(3-Nitro-4-pyridinyl)-L-alanine” that addresses its molecular interactions, mechanistic biological studies at the in vitro and cellular level, its impact on specific cellular signaling pathways, or its interaction with nucleic acids and membrane components.
Therefore, it is not possible to provide an article that adheres to the strict outline and content requirements of the user's request, which focuses solely on this specific compound. The generation of thorough, informative, and scientifically accurate content for the specified sections and subsections is contingent on the existence of primary research data, which is not available in the public domain for "N-(3-Nitro-4-pyridinyl)-L-alanine".
An article on related but distinct compounds such as L-alanine, pyridylalanine derivatives, or general nitro-containing compounds would not meet the explicit and strict constraints of the request to focus solely on “N-(3-Nitro-4-pyridinyl)-L-alanine”.
Mechanistic Insights into Observed Biological Activities
Identification of Molecular Mechanisms Underlying Cellular Responses (e.g., apoptosis, autophagy, cellular proliferation control)
Based on studies of analogous 3-nitropyridine (B142982) compounds, N-(3-Nitro-4-pyridinyl)-L-alanine may exert its cellular effects through the modulation of fundamental cellular processes such as apoptosis, cell cycle progression, and autophagy.
Apoptosis and Cellular Proliferation Control:
Research on certain 3-nitropyridine analogues has revealed their potent anti-proliferative effects on cancer cells. nih.gov These compounds have been shown to induce apoptosis, a form of programmed cell death, in a dose-dependent manner. nih.gov The mechanism underlying this effect is believed to be their ability to act as microtubule-targeting agents. nih.gov Microtubules are essential components of the cytoskeleton involved in cell division (mitosis). By interfering with tubulin polymerization, these agents can disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase. nih.gov This prolonged cell cycle arrest can subsequently trigger the apoptotic cascade. nih.gov
The induction of apoptosis by pyridine derivatives has been observed in various cancer cell lines. ptbioch.edu.plmdpi.commdpi.com For instance, some pyrano[3,2-c]pyridine derivatives have been shown to induce apoptosis in breast cancer cells. ptbioch.edu.pl Similarly, a benzo nih.govnih.govoxepino[3,2-b]pyridine derivative was found to induce apoptosis in canine mammary cancer cell lines. mdpi.com The mechanism of apoptosis induction by these related compounds often involves the modulation of key regulatory proteins. mdpi.com
Interactive Table: Potential Cellular Effects of N-(3-Nitro-4-pyridinyl)-L-alanine Based on Analogous Compounds.
| Cellular Process | Potential Effect | Underlying Mechanism (based on analogs) |
| Cellular Proliferation | Inhibition | Arrest of the cell cycle at the G2/M phase. nih.gov |
| Apoptosis | Induction | Disruption of microtubule polymerization, leading to mitotic arrest and subsequent programmed cell death. nih.gov |
| Autophagy | Modulation | Potential to either induce or inhibit autophagy, a cellular recycling process. Further investigation is needed. nih.govencyclopedia.pub |
Autophagy:
The role of nitropyridine compounds in autophagy is less clear. Autophagy is a cellular process of self-degradation of cellular components, which can have both pro-survival and pro-death roles in cancer. nih.govencyclopedia.pub Some nitrogen-containing heterocyclic compounds have been identified as modulators of autophagy. nih.gov Depending on the specific chemical structure and cellular context, these compounds can either induce or inhibit autophagy. nih.govresearchgate.netresearchgate.net Therefore, it is plausible that N-(3-Nitro-4-pyridinyl)-L-alanine could also modulate autophagic pathways, but specific studies are required to determine the nature of this interaction.
Exploration of Structure-Function Relationships at the Biological Interface
The biological activity of pyridine derivatives is highly dependent on their chemical structure, including the nature and position of various substituents. mdpi.comnih.gov
Influence of the Nitro Group:
The nitro group (NO₂) is a strong electron-withdrawing group that significantly influences the electronic properties of the pyridine ring. researchgate.netnih.govnih.gov This can affect the molecule's ability to interact with biological targets. In many bioactive nitro compounds, the nitro group is essential for their pharmacological activity and can be involved in redox reactions within the cell. researchgate.netnih.govnih.gov The position of the nitro group on the pyridine ring is also critical. For N-(3-Nitro-4-pyridinyl)-L-alanine, the nitro group is at the 3-position, a feature it shares with the microtubule-targeting 3-nitropyridine analogues mentioned earlier. nih.gov
Role of the Amino Acid Moiety:
Substituents on the Pyridine Ring:
Structure-activity relationship (SAR) studies on various pyridine derivatives have shown that the type and position of substituents on the pyridine ring are critical for their anti-proliferative activity. mdpi.comnih.govsemanticscholar.org For example, the presence of certain groups can enhance or decrease the compound's potency against cancer cell lines. mdpi.comnih.gov In the case of N-(3-Nitro-4-pyridinyl)-L-alanine, the L-alanine is attached at the 4-position of the 3-nitropyridine ring. The nature of the substituent at this position, in combination with the 3-nitro group, would be a key determinant of its biological activity profile. Studies on other 4-substituted pyridine derivatives could provide insights into how the L-alanine group might influence the compound's interaction with its molecular targets. mdpi.comsemanticscholar.org
Interactive Table: Key Structural Features and Their Potential Functional Roles.
| Structural Feature | Potential Functional Role |
| 3-Nitro Group | Key for biological activity, likely involved in target interaction and cellular redox processes. researchgate.netnih.govnih.gov |
| Pyridine Ring | Serves as a scaffold for the molecule and its substituents. mdpi.comnih.gov |
| L-Alanine Moiety | May influence solubility, cell uptake, and target recognition. |
| Linkage at 4-Position | The position of the L-alanine linkage is expected to be a critical factor in determining the compound's biological effects. mdpi.comsemanticscholar.org |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Modifications of the N-(3-Nitro-4-pyridinyl) Moiety and Their Quantitative Impact on Biological Activity
The N-(3-Nitro-4-pyridinyl) moiety is a critical component that influences the electronic and steric properties of the entire molecule, thereby modulating its interaction with biological targets.
The position of the electron-withdrawing nitro group on the pyridine (B92270) ring significantly impacts the molecule's reactivity and potential for biological interactions. The nitro group's presence makes the pyridine ring electron-deficient, which can facilitate nucleophilic substitution reactions. nih.govnih.gov This property is often exploited in the synthesis of derivatives with diverse functionalities.
Furthermore, additional substitutions on the pyridine ring can fine-tune the biological activity. For example, the introduction of small alkyl or halogen groups can modulate the lipophilicity and steric profile of the compound, leading to enhanced or diminished activity depending on the specific target. A quantitative structure-activity relationship (QSAR) study on a series of heteroaryl-substituted imidazo[1,2-a]pyridine (B132010) derivatives indicated that both electronic and hydrophobic properties of the substituents are controlling factors for their activity. nih.gov
Table 1: Illustrative Impact of Nitro Group Position and Additional Substituents on Biological Activity of Hypothetical N-(Nitro-pyridinyl)-alanine Derivatives
| Compound | Nitro Group Position | Other Substituent (R) | Hypothetical IC50 (µM) |
| 1a | 3 | H | 15.2 |
| 1b | 2 | H | 28.5 |
| 1c | 3 | 5-Cl | 8.7 |
| 1d | 3 | 6-CH3 | 12.1 |
| 1e | 3 | 2-OCH3 | 18.9 |
Note: The data in this table is hypothetical and for illustrative purposes, based on general SAR principles for nitropyridine compounds.
While direct data on heteroatom substitution for N-(3-Nitro-4-pyridinyl)-alanine is unavailable, studies on related heterocyclic compounds demonstrate the importance of the scaffold. For example, the substitution of a benzene (B151609) ring with a pyridine ring has been shown to improve biochemical potency and metabolic stability in some drug candidates. nih.gov
Stereochemical Influence of the I(2)-alanine Component on Molecular Recognition and Biological Efficacy
The stereochemistry of the amino acid moiety is paramount in determining the biological efficacy of chiral molecules, as biological systems are inherently chiral.
Biological targets such as enzymes and receptors are composed of L-amino acids, creating a chiral environment. Consequently, enantiomers of a chiral drug can exhibit significantly different pharmacological activities. It is a well-established principle that within biological systems, L- and D-amino acids are recognized differently. youtube.com In most endogenous proteins in humans, the L-configuration of amino acids is the naturally occurring and recognized form. youtube.com
Therefore, it is highly probable that the L- and D-enantiomers of "N-(3-Nitro-4-pyridinyl)-I(2)-alanine" would display different biological activities. One enantiomer may bind with high affinity to a target receptor, while the other may have significantly lower affinity or even interact with a different target altogether, potentially leading to off-target effects. The stereoselective synthesis of N-aryl amino acids is an active area of research to access enantiomerically pure compounds for biological evaluation. cdnsciencepub.comacs.org
The nature of the amino acid side chain plays a crucial role in molecular recognition. Assuming "I(2)-alanine" refers to a derivative of alanine (B10760859), modifications to this side chain, such as increasing its length or introducing branching, would alter the steric bulk and lipophilicity of the molecule.
For instance, replacing alanine with a larger amino acid like valine, leucine, or phenylalanine would introduce bulkier and more lipophilic side chains. This could lead to improved binding if the target protein has a corresponding hydrophobic pocket, or it could result in decreased activity due to steric hindrance. The synthesis and biological evaluation of various N-aryl amino acids have shown that the nature of the amino acid component is a key determinant of activity. mdpi.com
Table 2: Illustrative Impact of Amino Acid Side Chain on the Biological Activity of Hypothetical N-(3-Nitro-4-pyridinyl)-amino acid Derivatives
| Compound | Amino Acid | Side Chain | Hypothetical IC50 (µM) |
| 2a | Alanine | -CH3 | 15.2 |
| 2b | Glycine (B1666218) | -H | 35.8 |
| 2c | Valine | -CH(CH3)2 | 9.5 |
| 2d | Phenylalanine | -CH2-Ph | 5.1 |
| 2e | Aspartic Acid | -CH2-COOH | >100 |
Note: The data in this table is hypothetical and for illustrative purposes, based on general SAR principles for N-aryl amino acids.
Elucidation of Key Pharmacophoric Features and Binding Motifs
A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For a molecule like N-(3-Nitro-4-pyridinyl)-alanine, the key pharmacophoric features can be inferred from its constituent parts.
Pharmacophore modeling of related pyridine derivatives often identifies the following key features worldscientific.commdma.chrsc.org:
Hydrogen Bond Acceptors: The nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group and the carboxyl group of alanine are potential hydrogen bond acceptors.
Hydrogen Bond Donors: The amine group linking the pyridine and alanine moieties, and the carboxylic acid proton are potential hydrogen bond donors.
Aromatic Ring: The pyridine ring can engage in π-π stacking or hydrophobic interactions with aromatic residues in a protein's binding site.
Hydrophobic Features: The alanine side chain, and any additional nonpolar substituents, can participate in hydrophobic interactions.
Design Principles for Optimized Derivatives Based on SAR/SPR Analysis
A discussion on the design principles for optimized derivatives of N-(3-Nitro-4-pyridinyl)-alanine remains speculative in the absence of empirical SAR and SPR data. However, general principles of medicinal chemistry can be outlined as a theoretical framework for future research.
Rational Design for Improved Potency and Selectivity
The rational design of more potent and selective analogs of a lead compound is a cornerstone of drug discovery. nih.gov This process is critically dependent on an understanding of the interactions between the compound and its biological target at a molecular level. nih.gov Key strategies that could be theoretically applied to N-(3-Nitro-4-pyridinyl)-alanine, once a biological target is identified, include:
Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be used to predict how modifications to the N-(3-Nitro-4-pyridinyl)-alanine scaffold would affect its binding affinity and selectivity. nih.gov
Pharmacophore Modeling: By comparing the structures of any identified active compounds, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of functional groups required for biological activity and can guide the design of new derivatives with improved interactions with the target.
Bioisosteric Replacement: This strategy involves replacing certain functional groups in the molecule with other groups that have similar physical or chemical properties, but which may lead to improved potency, selectivity, or metabolic stability. For instance, the nitro group could be replaced with other electron-withdrawing groups to modulate electronic properties and potentially alter binding interactions.
A hypothetical exploration of modifications to the N-(3-Nitro-4-pyridinyl)-alanine scaffold is presented in the table below, illustrating potential avenues for future SAR studies.
| Modification Site | Potential Modification | Rationale for Improved Potency/Selectivity |
| Nitro Group Position | Shifting the nitro group to other positions on the pyridine ring. | To probe the electronic requirements for target binding and potentially reduce off-target effects. |
| Alanine Moiety | Substitution with other natural or unnatural amino acids. | To explore the impact of side-chain size, polarity, and stereochemistry on target engagement. |
| Pyridine Ring | Introduction of additional substituents (e.g., halogens, alkyl groups). | To modulate lipophilicity and steric interactions within the binding pocket. |
| Linker | Altering the linkage between the pyridine ring and the alanine. | To optimize the spatial orientation of the two key fragments for improved target interaction. |
Potential Applications and Future Research Directions
Development as Chemical Probes for Biological Systems and Target Validation
The unique electronic and structural features of N-(3-Nitro-4-pyridinyl)-L-alanine make it a compelling candidate for the development of sophisticated chemical probes. nih.govnih.gov Chemical probes are small molecules designed to study and manipulate biological systems by selectively interacting with specific proteins or other biomolecules. nih.gov The design of such probes often involves incorporating environmentally sensitive fluorophores into peptide sequences. beilstein-journals.orgbeilstein-journals.orgnih.gov
The pyridinyl moiety, an analogue of the phenyl group in phenylalanine, can engage in aromatic stacking and hydrogen bonding interactions within protein binding pockets. The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the pyridine (B92270) ring. This could potentially be exploited for developing fluorescent probes where the nitro group acts as a quencher, with its fluorescence being restored upon a specific biological event, such as enzymatic reduction in hypoxic environments characteristic of tumors. rsc.org Furthermore, the L-alanine backbone allows for its incorporation into peptides, enabling the targeting of specific protein-protein interactions or enzyme active sites. beilstein-journals.org
Table 1: Potential Applications of N-(3-Nitro-4-pyridinyl)-L-alanine as a Chemical Probe
| Application Area | Rationale | Potential Research Direction |
| Hypoxia Imaging | The nitro group can be selectively reduced under hypoxic conditions, leading to a change in fluorescence. | Development of peptide-based probes for imaging hypoxic tumors. |
| Enzyme Activity Assays | The compound could be part of a substrate for a specific enzyme, with cleavage leading to a fluorescent signal. | Design of fluorogenic substrates for proteases or other enzymes. |
| Protein-Protein Interaction Studies | Incorporation into a peptide that binds to a specific protein interface. | Use in fluorescence polarization or FRET-based assays to study binding events. |
Exploration as Building Blocks in Advanced Organic Synthesis and Materials Science
The structural characteristics of N-(3-Nitro-4-pyridinyl)-L-alanine position it as a versatile building block for the synthesis of more complex molecules and materials with tailored properties. ingentaconnect.comresearchgate.netresearchgate.netbenthamdirect.combenthamscience.com
Integration into Peptidomimetics or Foldamers
Peptidomimetics are molecules that mimic the structure and function of natural peptides but often exhibit improved stability and bioavailability. asianpubs.orgrroij.comnih.govresearchgate.netupc.edu The incorporation of unnatural amino acids like N-(3-Nitro-4-pyridinyl)-L-alanine can introduce conformational constraints and novel side-chain functionalities. ingentaconnect.com This can lead to peptidomimetics with enhanced binding affinity and selectivity for their biological targets.
Foldamers are synthetic oligomers that adopt well-defined secondary structures, similar to proteins. rsc.orgresearchgate.netrsc.orgnih.govnih.gov The pyridinyl group can influence the folding behavior of a peptide chain through aromatic interactions, while the nitro group can introduce specific electronic properties. By strategically placing N-(3-Nitro-4-pyridinyl)-L-alanine within a sequence, it may be possible to design foldamers with unique helical or sheet-like structures, potentially leading to new classes of bioactive molecules or materials. rsc.orgrsc.org
Use in Coordination Chemistry for Metal Complexation (e.g., as ligands in novel catalytic systems)
The pyridine nitrogen of N-(3-Nitro-4-pyridinyl)-L-alanine is a potential coordination site for metal ions. wikipedia.org Amino acids are well-known chelating ligands, and the combination of the amino and carboxyl groups of the alanine (B10760859) backbone with the pyridinyl nitrogen could allow for the formation of stable metal complexes. bohrium.comresearchgate.netnih.govgoogle.com The electronic properties of the pyridine ring, modulated by the nitro group, could in turn influence the catalytic activity of the coordinated metal center. nih.govtcu.edu
This opens up possibilities for designing novel catalysts for a range of organic transformations. For instance, chiral metal complexes of N-(3-Nitro-4-pyridinyl)-L-alanine could be explored as asymmetric catalysts in reactions such as hydrogenations or carbon-carbon bond-forming reactions. unimi.itresearchgate.netresearchgate.net The field of transition metal pyridine complexes is vast and provides a strong basis for exploring the potential of this specific ligand. wikipedia.org
Theoretical Frameworks for Predicting Novel Functions Based on Structural Motifs
Computational chemistry and molecular modeling can play a crucial role in predicting the properties and potential functions of N-(3-Nitro-4-pyridinyl)-L-alanine before extensive experimental work is undertaken. nih.govresearchgate.netnih.gov Density Functional Theory (DFT) calculations, for example, can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net
Molecular dynamics simulations can provide insights into how peptides containing this unnatural amino acid might fold and interact with biological targets. nih.gov By combining these computational approaches, it is possible to build theoretical frameworks that can guide the rational design of molecules with specific functions, such as enzyme inhibitors, receptor agonists or antagonists, or novel materials with desired optical or electronic properties. wustl.edumdpi.com Such in silico studies can help prioritize experimental efforts and accelerate the discovery process. nih.gov
Methodological Advancements in Synthesis, Characterization, or Biological Assay Development Motivated by this Compound
The pursuit of N-(3-Nitro-4-pyridinyl)-L-alanine and its derivatives is likely to drive methodological advancements in several areas. The synthesis of this unnatural amino acid itself may require the development of novel synthetic routes to achieve high purity and enantioselectivity. ingentaconnect.com
Furthermore, the incorporation of this amino acid into peptides, especially on a large scale, presents challenges related to solubility and coupling efficiency, which could spur innovations in solid-phase peptide synthesis (SPPS) and purification techniques. acs.orgresearchgate.netbiosynth.combiochain.inbiomatik.com The unique spectroscopic properties imparted by the nitro-pyridinyl group might necessitate the development of new analytical methods for characterization. In the realm of biological assays, the specific properties of this compound could inspire the creation of novel screening platforms, for instance, assays based on the reduction of the nitro group to detect specific enzymatic activities.
Identification of Unexplored Research Avenues and Persistent Challenges in the Field of N-Pyridyl Alanine Derivatives
The broader field of N-pyridyl alanine derivatives, while promising, still holds many unexplored avenues and persistent challenges. A key challenge lies in the scalable and cost-effective synthesis of these unnatural amino acids. biochain.in While numerous synthetic methods exist, their application to a wide range of substituted pyridyl alanines remains an area of active research.
Another significant challenge is understanding the precise influence of the pyridine nitrogen's position and the nature of substituents on the conformational preferences and biological activity of peptides containing these residues. While some studies have touched upon this, a systematic investigation is needed.
Unexplored research avenues include:
The development of N-pyridyl alanine derivatives as organocatalysts.
The use of these amino acids in the creation of novel biomaterials with conductive or optical properties.
A deeper investigation into the metabolic fate and potential toxicity of peptides containing N-pyridyl alanines.
Addressing these challenges and exploring these new frontiers will undoubtedly lead to exciting discoveries and applications for this versatile class of unnatural amino acids.
Q & A
Q. What role do N-terminal alanine-rich (NTAR) sequences play in ERK1/2 translation initiation?
NTAR sequences in ERK1/2 optimize start codon selection by enhancing ribosomal recognition of the first AUG codon, reducing "leaky scanning" (where ribosomes bypass the correct start codon). This mechanism ensures full-length protein synthesis. For example, ERK1's NTAR sequence suppresses downstream AUG usage even in favorable Kozak contexts, improving translational fidelity .
Methodological Insight : To test this, researchers used bicistronic luciferase reporters (e.g., ffLuc/R-Luc) under ERK promoters. Mutations in AUG codons or NTAR deletions were analyzed via immunoblotting and luciferase activity assays to quantify leaky scanning .
Q. How do Kozak sequence variations influence ERK1/2 expression?
The Kozak sequence flanking the AUG start codon determines ribosomal recognition. ERK1’s native Kozak context (-3 purine, +4 guanine) is suboptimal but works synergistically with NTAR sequences to enforce precise initiation. In contrast, canonical Kozak sequences (e.g., GCCGCC-AUG-G) increase translation efficiency independently of NTAR .
Methodological Insight : Kozak variants were engineered using site-directed mutagenesis (Q5 kit) and tested in NIH 3T3 or HeLa cells. Luciferase activity and Western blotting quantified full-length vs. truncated protein expression .
Q. Why are NTAR sequences evolutionarily conserved in human ERKs but absent in other vertebrates?
Human ERK1/2 NTAR sequences include a second in-frame AUG codon, which further reduces leaky scanning. This adaptation ensures precise ERK synthesis in humans, where ERK dosage critically regulates cell fate decisions (e.g., proliferation vs. apoptosis). Evolutionary analysis shows this feature emerged in primates, aligning with complex signaling needs in higher organisms .
Advanced Research Questions
Q. How can researchers resolve contradictions in leaky scanning data when NTAR sequences are modified?
Discrepancies arise when NTAR truncations or substitutions alter ribosomal scanning. For example, mutating ERK1’s second AUG to GUG reduces full-length protein expression by 50%, but leaky scanning persists if the NTAR is deleted. To resolve this, use in vitro translation assays with purified ribosomes and systematic spacer length variations (e.g., 70 vs. 71 bp between AUGs) to isolate NTAR-specific effects .
Data Analysis Tip : Normalize luciferase activity to co-transfected R-Luc (Renilla) and validate via anti-HA Western blots to detect truncated isoforms .
Q. What experimental strategies differentiate NTAR-driven translation from promoter-driven ERK expression?
To decouple promoter effects from NTAR function, researchers designed bicistronic vectors (e.g., pSGG-renilla-luciferase-GG-ffLuc) with ERK promoters driving R-Luc and NTAR-ffLuc fusions. Comparing ffLuc/R-Luc ratios across constructs isolates NTAR’s contribution .
Critical Control : Include HSTKNt (non-ERK NTAR) and promoter-less vectors to benchmark baseline activity .
Q. How do NTAR sequences interact with alternative reading frames in mRNA?
NTAR enforces reading frame fidelity even when downstream AUGs are in alternative frames. For example, inserting a second AUG in the third reading frame reduces ffLuc expression by 80% in NTAR-containing constructs but has minimal impact in NTAR-deleted variants. Use frame-specific luciferase reporters and mutagenesis to map ribosomal shifts .
Q. What bioinformatics tools identify NTAR-like domains in other human proteins?
A genome-wide analysis of 23,325 human proteins revealed that 21% have Met-Ala N-termini, a hallmark of NTAR-like function. Tools like PhyloCSF (for evolutionary conservation) and RiboTaper (for ribosome profiling) can predict NTAR-like regions. Cross-reference with mass spectrometry data to validate protein isoforms .
Key Controversies
- NTAR vs. Kozak Primacy : While NTAR enhances AUG recognition, canonical Kozak sequences can override NTAR effects, suggesting context-dependent mechanisms .
- ERK Quantity vs. Activity : ERK dosage (regulated by NTAR) impacts substrate multi-phosphorylation, but kinase activity remains MEK-dependent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
